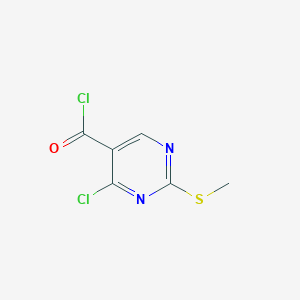amine CAS No. 54615-16-6](/img/structure/B2935475.png)
[(4-Chlorophenyl)methyl](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
The scientific exploration of “(4-Chlorophenyl)methylamine” and its derivatives extends across various domains, primarily focusing on their environmental, biochemical, and pharmacological significance. Below are key research findings that illuminate the diverse applications and implications of this chemical and its analogs:
Environmental Estrogens and Pesticide Metabolism
- Methoxychlor, a chlorinated hydrocarbon pesticide related to “(4-Chlorophenyl)methylamine,” is investigated for its proestrogenic activity. Its metabolism produces estrogenic compounds that may affect fertility and development in both genders. The significance of these effects on human health, however, remains to be fully elucidated (Cummings, 1997).
Antitumorigenic and Antiangiogenic Effects
- Studies on 2-methoxyestradiol, a metabolite of estrogen, highlight its antitumorigenic and antiangiogenic properties. This research suggests a protective role against estrogen-induced cancers, indicating the potential for therapeutic applications (Zhu & Conney, 1998).
Herbicide Sorption and Environmental Impact
- Research into the sorption of phenoxy herbicides like 2,4-D demonstrates their interaction with soil and environmental components. These studies provide insights into the persistence and mobility of these compounds in the environment, contributing to the understanding of their ecological impact (Werner, Garratt, & Pigott, 2012).
Toxicity and Environmental Fate of Herbicides
- An analysis of the toxicity of 2,4-D herbicide emphasizes its widespread environmental presence and potential health impacts. This work calls for further research into the biological effects of 2,4-D and its mechanisms of action, highlighting the need for a more comprehensive understanding of its environmental and health-related consequences (Zuanazzi, Ghisi, & Oliveira, 2020).
Methanogenic Pathways and Carbon Isotopic Signatures
- The quantification of methanogenic pathways using carbon isotopic signatures offers a methodological approach to understanding the production of methane from environmental sources. This research underscores the variability of isotopic fractionation factors and the necessity for further studies to refine these measurements (Conrad, 2005).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase . Monoamine oxidases play a crucial role in the breakdown of monoamines in the body, including neurotransmitters like dopamine and serotonin .
Mode of Action
It’s structurally similar to 4-methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, affecting various physiological processes.
Biochemical Pathways
The inhibition of monoamine oxidase can affect the metabolic pathways of several neurotransmitters, including dopamine, norepinephrine, and serotonin . This could potentially lead to changes in mood, cognition, and other neurological functions.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The inhibition of monoamine oxidase could potentially lead to an increase in the levels of certain neurotransmitters, affecting various physiological processes, including mood and cognition .
Action Environment
The action, efficacy, and stability of (4-Chlorophenyl)methylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methoxymethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPWAZLPWIRSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2935401.png)
![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)




